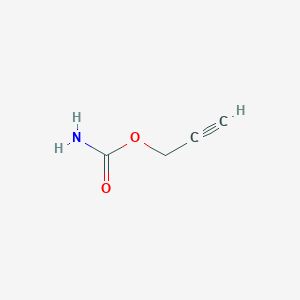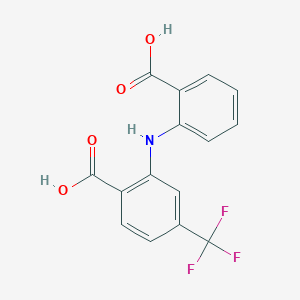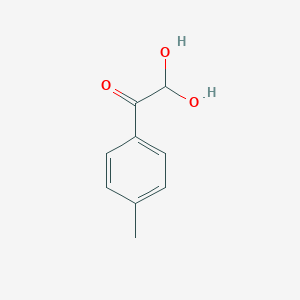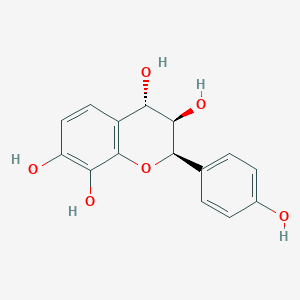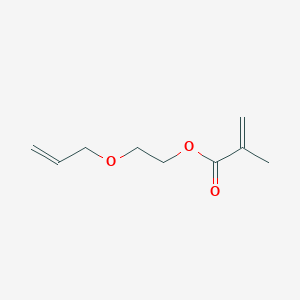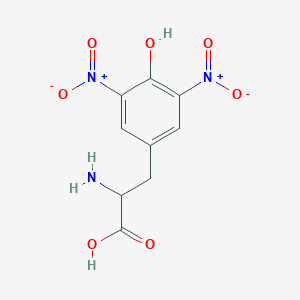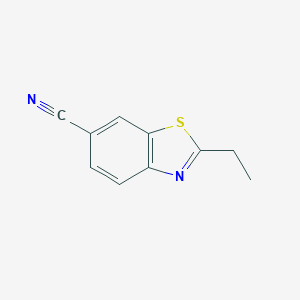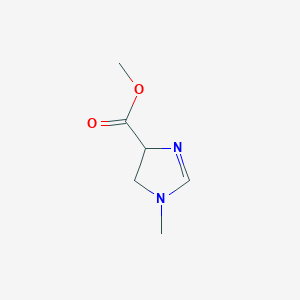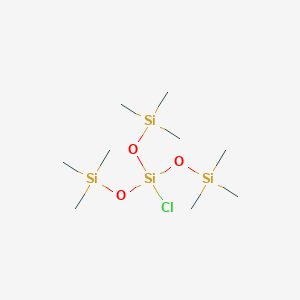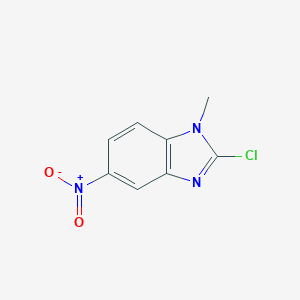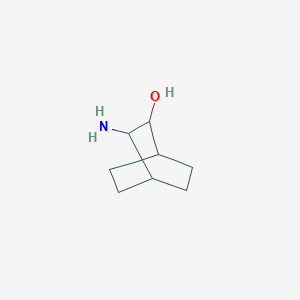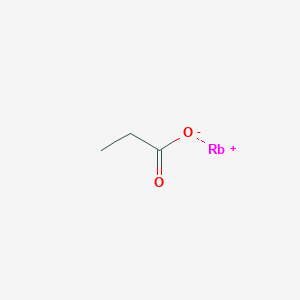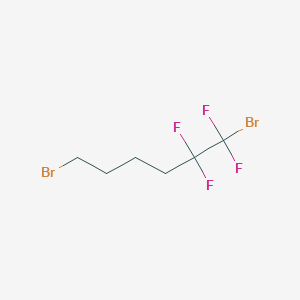
1,6-Dibromo-1,1,2,2-tetrafluorohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dibromo-1,1,2,2-tetrafluorohexane, also known as Halocarbon 116, is a fluorinated hydrocarbon that is widely used as a refrigerant. It is a colorless, odorless gas that is non-flammable and has low toxicity. Halocarbon 116 is a member of the halocarbon family of chemicals, which are known for their stability and non-reactivity.
Mechanism Of Action
The mechanism of action of 1,6-Dibromo-1,1,2,2-tetrafluorohexane 116 is not well understood. It is believed to act as a refrigerant by absorbing heat from the environment and releasing it into the surrounding air. It is also thought to act as a solvent by dissolving polar and nonpolar substances.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1,6-Dibromo-1,1,2,2-tetrafluorohexane 116 are not well studied. It is believed to have low toxicity and to be non-carcinogenic. However, exposure to high concentrations of 1,6-Dibromo-1,1,2,2-tetrafluorohexane 116 can cause dizziness, nausea, and headaches.
Advantages And Limitations For Lab Experiments
The advantages of using 1,6-Dibromo-1,1,2,2-tetrafluorohexane 116 in lab experiments are its stability, non-reactivity, and low toxicity. It is also a good solvent for a wide range of substances. However, its high cost and limited availability can be a limitation for some experiments.
Future Directions
There are several future directions for research on 1,6-Dibromo-1,1,2,2-tetrafluorohexane 116. One area of research is the development of more efficient refrigerants that have lower global warming potential. Another area of research is the use of 1,6-Dibromo-1,1,2,2-tetrafluorohexane 116 as a solvent in chemical reactions. Finally, the use of 1,6-Dibromo-1,1,2,2-tetrafluorohexane 116 in the electronics industry is an area of ongoing research, with a focus on developing new cleaning agents that are more effective and less harmful to the environment.
Conclusion:
In conclusion, 1,6-Dibromo-1,1,2,2-tetrafluorohexane 116 is a fluorinated hydrocarbon with a wide range of scientific research applications. It is synthesized by reacting 1,6-dibromohexane with tetrafluoroethylene, and is used as a refrigerant, solvent, and propellant. 1,6-Dibromo-1,1,2,2-tetrafluorohexane 116 has low toxicity and is non-carcinogenic, but exposure to high concentrations can cause dizziness, nausea, and headaches. The future directions for research on 1,6-Dibromo-1,1,2,2-tetrafluorohexane 116 include the development of more efficient refrigerants, the use of 1,6-Dibromo-1,1,2,2-tetrafluorohexane 116 as a solvent in chemical reactions, and the development of new cleaning agents for the electronics industry.
Synthesis Methods
1,6-Dibromo-1,1,2,2-tetrafluorohexane 116 is synthesized by reacting 1,6-dibromohexane with tetrafluoroethylene in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the resulting product is purified by distillation.
Scientific Research Applications
1,6-Dibromo-1,1,2,2-tetrafluorohexane 116 has a wide range of scientific research applications. It is used as a refrigerant in laboratory equipment such as refrigerators, freezers, and cryogenic systems. It is also used as a solvent in chemical reactions and as a propellant in aerosol sprays. 1,6-Dibromo-1,1,2,2-tetrafluorohexane 116 is also used in the electronics industry as a cleaning agent for electronic components.
properties
CAS RN |
18599-21-8 |
|---|---|
Product Name |
1,6-Dibromo-1,1,2,2-tetrafluorohexane |
Molecular Formula |
C6H8Br2F4 |
Molecular Weight |
315.93 g/mol |
IUPAC Name |
1,6-dibromo-1,1,2,2-tetrafluorohexane |
InChI |
InChI=1S/C6H8Br2F4/c7-4-2-1-3-5(9,10)6(8,11)12/h1-4H2 |
InChI Key |
MSCYBLFBOITJFS-UHFFFAOYSA-N |
SMILES |
C(CCBr)CC(C(F)(F)Br)(F)F |
Canonical SMILES |
C(CCBr)CC(C(F)(F)Br)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



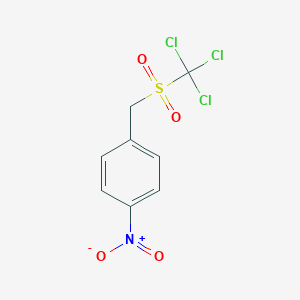
![5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B100757.png)
